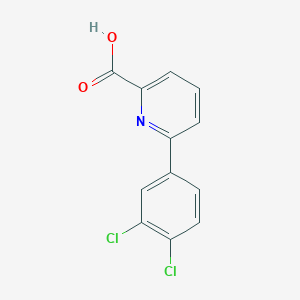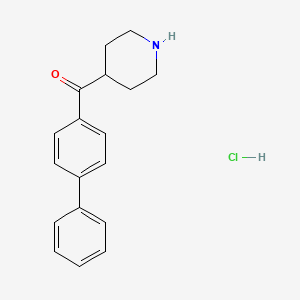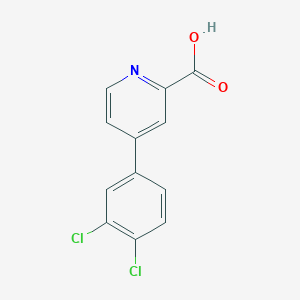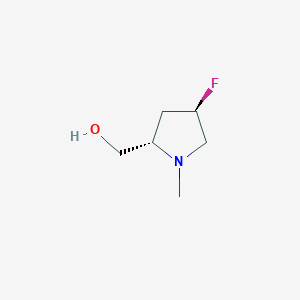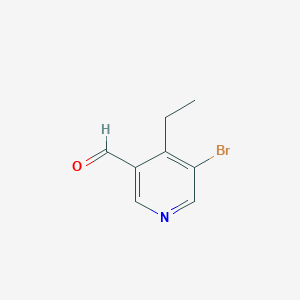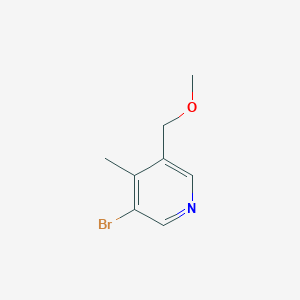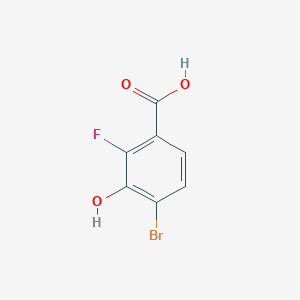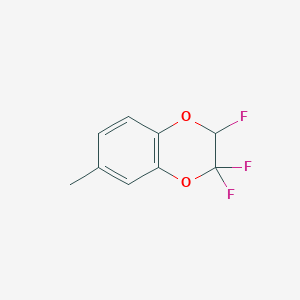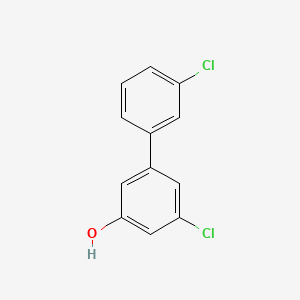
3-Chloro-5-(3-chlorophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3-chlorophenyl)phenol is a chlorinated phenol compound. Chlorophenols are a group of chemicals where chlorine atoms are bonded to a phenol molecule. These compounds are known for their strong medicinal taste and smell and are commonly used as pesticides, herbicides, and disinfectants .
Preparation Methods
3-Chloro-5-(3-chlorophenyl)phenol can be synthesized through the dechlorination of polychlorophenols . Another method involves the cumene process, which starts with the alkylation of chlorobenzene with propylene . These methods are typically used in industrial settings to produce the compound on a large scale.
Chemical Reactions Analysis
3-Chloro-5-(3-chlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-5-(3-chlorophenyl)phenol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is used in studies related to its effects on biological systems.
Medicine: It is investigated for its potential use as an antimicrobial agent.
Industry: It is used in the production of pesticides, herbicides, and disinfectants.
Mechanism of Action
The primary mechanism of action of chlorophenols, including 3-Chloro-5-(3-chlorophenyl)phenol, is the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP, the energy currency of the cell, leading to cell death .
Comparison with Similar Compounds
3-Chloro-5-(3-chlorophenyl)phenol can be compared with other chlorophenols such as:
- 2-Chlorophenol
- 3-Chlorophenol
- 4-Chlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
These compounds share similar chemical properties but differ in the number and position of chlorine atoms on the phenol ring . The unique positioning of chlorine atoms in this compound gives it distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-5-(3-chlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDMWQLKNQIRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229942 |
Source


|
| Record name | 3-Chloro-5-(3-chlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79881-37-1 |
Source


|
| Record name | 3-Chloro-5-(3-chlorophenyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-5-(3-chlorophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
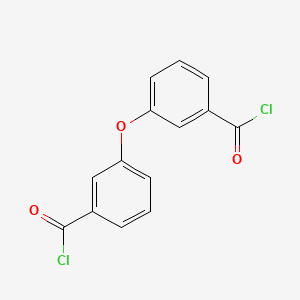
![2,2,2-Trifluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6321570.png)
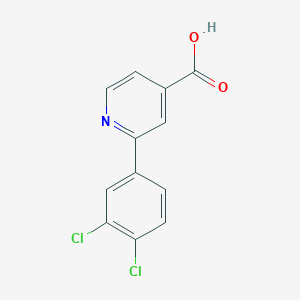
![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6321583.png)
![9-Benzyl-9-aza-bicyclo[3.3.1]non-3-ylamine dihydrochloride](/img/structure/B6321586.png)
